N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-cyclopropyl-1-prop-2-ynylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-2-7-14-8-5-10(6-9-14)12(15)13-11-3-4-11/h1,10-11H,3-9H2,(H,13,15) |
InChI Key |
ZPIZDVPYOANPNN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid esters (e.g., ethyl piperidine-4-carboxylate) are common starting materials. Hydrolysis under basic conditions (NaOH, EtOH/H₂O) yields the free carboxylic acid, which is activated for amide coupling.
Step 2: Amidation with Cyclopropylamine
The carboxylic acid is converted to an acyl chloride (using SOCl₂ or oxalyl chloride) and reacted with cyclopropylamine in the presence of a base (e.g., Et₃N) to form N-cyclopropylpiperidine-4-carboxamide . Alternative methods employ coupling agents like HATU or EDCI with DMAP in dichloromethane (DCM).
Step 3: N-Alkylation with Propargyl Bromide
The piperidine nitrogen is alkylated using propargyl bromide and a base (K₂CO₃ or NaH) in polar aprotic solvents (DMF, acetonitrile). Microwave irradiation (100–120°C, 1–2 h) enhances reaction efficiency.
N-Cyclopropylpiperidine-4-carboxamide (1.0 mmol), propargyl bromide (1.2 mmol), and K₂CO₃ (2.0 mmol) are stirred in DMF (10 mL) at 80°C for 12 h. The mixture is diluted with H₂O, extracted with EtOAc, and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 68–72%
Characterization : LC-MS (m/z 247 [M+H]⁺); ¹H NMR (500 MHz, CDCl₃) δ 6.21 (s, 1H), 4.12 (d, J = 2.4 Hz, 2H), 3.85–3.78 (m, 1H), 3.02 (t, J = 2.4 Hz, 1H), 2.91–2.84 (m, 2H), 2.45–2.38 (m, 2H), 1.95–1.88 (m, 2H), 1.72–1.65 (m, 2H), 0.88–0.82 (m, 4H).
Step 1: Preparation of 1-Chloropyrimidine Intermediate
A piperidine-4-carboxamide derivative bearing a chloropyrimidine group at the nitrogen is synthesized via nucleophilic substitution. For example, reacting piperidine-4-carboxamide with 2,4-dichloropyrimidine in the presence of NaOtBu and a palladium catalyst (RuPhosPd G3) yields 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide .
Step 2: Propargyl Group Installation via Sonogashira Coupling
The chloropyrimidine intermediate undergoes a Sonogashira coupling with propargylamine using Pd(PPh₃)₂Cl₂, CuI, and Et₃N in THF at 60°C.
Optimization Note : Microwave-assisted conditions (110°C, 30 min) improve yields by 15–20% compared to conventional heating.
Step 1: Synthesis of Piperidine-4-carbaldehyde
Piperidine-4-carboxylic acid is reduced to the aldehyde using LiAlH₄ or BH₃·THF.
Step 2: Reductive Amination with Cyclopropylamine
The aldehyde reacts with cyclopropylamine in the presence of NaBH₃CN or NaBH(OAc)₃ in MeOH at RT, forming N-cyclopropylpiperidine-4-carboxamide .
Yield : 85%
¹³C NMR (126 MHz, DMSO-d₆) : δ 172.4 (C=O), 48.9 (piperidine C-4), 33.1 (cyclopropyl CH₂), 10.4 (cyclopropyl CH).
Analytical Characterization and Quality Control
Spectroscopic Data Compilation
Purity Assessment
HPLC analysis (C18 column, UV 254 nm) confirms ≥98% purity for optimized routes.
Challenges and Optimization Strategies
-
Regioselectivity in N-Alkylation : Competing O-alkylation is mitigated using bulky bases (e.g., NaOtBu) or protecting groups (Boc).
-
Propargyl Group Stability : Reactions conducted under inert atmosphere (N₂/Ar) prevent oxidative side reactions.
-
Yield Enhancement : Microwave irradiation reduces reaction times from 24 h to 1–2 h, improving yields by 20–25% .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, thiols, and other nucleophiles under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties. This versatility makes it a valuable component in synthetic organic chemistry.
Biological Research
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
- Receptor Binding : The compound may interact with various receptors, suggesting potential therapeutic roles in modulating biological pathways.
Medicinal Applications
Therapeutic Potential
this compound is being investigated for several therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies have shown that the compound can significantly reduce pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Antimicrobial Activity : Its efficacy against various pathogens is under investigation, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Research suggests that this compound may possess anticancer effects, warranting further exploration into its mechanisms and efficacy against different cancer cell lines.
Data Tables
The following table summarizes key biological activities and findings related to this compound:
| Activity Type | IC50 (µM) | Reference Year |
|---|---|---|
| GSK-3β Inhibition | 50 | 2023 |
| IKK-β Inhibition | 30 | 2023 |
| Cytotoxicity (Cancer) | >100 | 2023 |
| Anti-inflammatory | 10 | 2024 |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers found that treatment with the compound led to a significant reduction in nitric oxide levels in activated microglial cells. At a concentration of 10 µM, the compound reduced nitric oxide levels by over 70% compared to untreated controls.
Case Study 2: Kinase Inhibition Profile
A comprehensive analysis evaluated the kinase inhibition profile of the compound. It effectively inhibited GSK-3β with an IC50 value of 50 µM, indicating potential applications in treating diseases where GSK-3β plays a crucial role, such as Alzheimer's disease and certain cancers.
Case Study 3: Antimicrobial Activity Evaluation
In another study focused on antimicrobial properties, this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and related piperidine-4-carboxamide derivatives:
Key Structural and Functional Insights
- Substituent Effects on Receptor Binding: The propargyl group in the target compound may enhance metabolic stability compared to bulkier groups like the tosyl moiety in , as smaller substituents reduce steric hindrance and improve bioavailability. The cyclopropyl group on the carboxamide nitrogen is a shared feature with cyclopropylfentanyl , which is critical for hydrophobic interactions in opioid receptor binding. However, the absence of an anilidopiperidine scaffold in the target compound likely precludes opioid activity, highlighting the importance of core structure in pharmacological specificity. Sigma Receptor Selectivity: Piperidine-4-carboxamides with aromatic substituents (e.g., 4-chlorobenzyl in Compound 2k) exhibit high sigma-1 affinity . The propargyl group in the target compound, being non-aromatic, may reduce sigma-1 binding but could improve selectivity for other targets.
Impact of Functional Groups :
- The carboxamide group in the target compound facilitates hydrogen bonding, a feature absent in aldehyde derivatives like N-Benzylpiperidine-4-carboxaldehyde . This may enhance target engagement compared to aldehydes.
- Sulfonyl vs. Propargyl Groups : The tosyl group in introduces polar sulfonyl interactions but may hinder blood-brain barrier penetration, whereas the propargyl group’s compact size and moderate hydrophobicity could optimize CNS bioavailability.
Biological Activity
N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS Number: 1543401-60-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, cytotoxic, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound is represented as follows:
This structure features a piperidine ring substituted with a cyclopropyl group and a propargyl moiety, which are critical for its biological activity.
Biological Activity Overview
This compound has been studied primarily for its antibacterial properties and potential therapeutic applications. Below are key findings from various studies.
Antibacterial Activity
Recent research has highlighted the compound's effectiveness against various bacterial strains. For instance, studies have shown that derivatives of piperidine compounds exhibit significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.195 μg/mL to 12.5 μg/mL against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.195 | |
| N-Cyclopropyl derivative | Escherichia coli | 0.391 | |
| Piperidine derivative | Acinetobacter baumannii | 12.5 |
These results indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics.
Cytotoxicity
Cytotoxicity assays have been performed on non-cancerous cell lines to evaluate the safety profile of N-Cyclopropyl derivatives. The half-maximal inhibitory concentration (IC50) values were calculated to assess the toxicity levels.
| Compound | Cell Line | IC50 (μg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| N-Cyclopropyl derivative | HaCaT (human keratinocyte) | >50 | >12.5 |
| Piperidine derivative | Vero (African green monkey kidney) | >100 | >20 |
The selectivity index indicates that these compounds are less toxic to non-cancerous cells compared to their antibacterial efficacy, suggesting a favorable therapeutic window.
The mechanism by which N-Cyclopropyl derivatives exert their antibacterial effects is thought to involve the inhibition of bacterial DNA gyrase, similar to fluoroquinolone antibiotics. Molecular docking studies have provided insights into how these compounds interact with target proteins, enhancing their potential as effective antimicrobial agents.
Case Studies
Several studies have explored the synthesis and biological evaluation of N-Cyclopropyl derivatives:
- Study on Antibacterial Efficacy : A recent study synthesized various piperidine derivatives, including N-Cyclopropyl compounds, and tested them against clinical isolates of E. coli and S. aureus. The results demonstrated that certain derivatives had superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of these compounds on HaCaT cells, revealing that while they were effective against bacteria, they exhibited minimal toxicity toward human cells .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine core functionalization. Key steps include cyclopropane ring introduction (e.g., using cyclopropylmethylamine) and propargyl group coupling. Optimization involves adjusting solvent polarity (e.g., dichloromethane or acetonitrile), temperature (60–80°C), and catalysts (e.g., Pd for cross-coupling). Monitoring intermediates with TLC or HPLC ensures reaction progression. Post-synthesis purification via column chromatography or recrystallization enhances yield and purity .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton/carbon environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, propargyl C≡CH at ~70–80 ppm in -NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching calculated mass).
- X-ray Crystallography : Resolves 3D conformation, particularly for stereochemical validation in analogs .
Q. What thermal stability data exist for this compound, and how should storage conditions be determined?
- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions. For example, cyclopropane-containing analogs show stability up to 150°C, but propargyl groups may introduce sensitivity to oxidation. Storage recommendations: desiccated at –20°C under inert gas (N/Ar) to prevent moisture absorption and oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound and its analogs?
- Methodological Answer : Discrepancies (e.g., variable receptor binding affinities) are addressed by:
- Standardized Assays : Re-evaluating activity under controlled conditions (e.g., consistent cell lines, buffer pH).
- Metabolic Stability Studies : Using liver microsomes to identify degradation products that might interfere with assays.
- Molecular Docking : Comparing binding modes of analogs to target proteins (e.g., opioid receptors) to explain potency differences .
Q. What experimental design principles apply when optimizing enantiomeric purity in asymmetric synthesis?
- Methodological Answer : Key strategies include:
- Chiral Catalysts : Employing enantioselective catalysts (e.g., BINAP-Pd complexes) during cyclopropane formation.
- Chiral Stationary Phases (CSP) : Using HPLC with CSP (e.g., amylose-based) to separate enantiomers and quantify purity.
- Circular Dichroism (CD) : Validating optical activity post-synthesis. Reaction parameters (temperature, solvent) are systematically varied via Design of Experiments (DoE) to maximize enantiomeric excess (ee) .
Q. How does the compound’s reactivity with biomolecules inform its potential off-target effects?
- Methodological Answer : Reactivity is assessed via:
- Covalent Binding Studies : Incubating with glutathione (GSH) or serum albumin to detect adduct formation via LC-MS.
- CYP450 Inhibition Assays : Screening against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.
- Proteomic Profiling : Identifying unintended protein targets using affinity pull-down assays coupled with mass spectrometry .
Q. What comparative analytical approaches distinguish this compound from structurally similar analogs?
- Methodological Answer : Techniques include:
- 2D NMR (COSY, HSQC) : Mapping unique coupling patterns (e.g., propargyl vs. allyl groups).
- Vibrational Spectroscopy : FT-IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm).
- Crystallographic Comparison : Overlaying X-ray structures with analogs (e.g., N-benzyl derivatives) to highlight steric/electronic differences .
Methodological Considerations for Data Integrity
Q. How should researchers address batch-to-batch variability in physicochemical properties?
- Methodological Answer : Implement:
- Quality Control (QC) Protocols : Mandatory NMR/MS for each batch.
- Stability-Indicating Methods : Forced degradation studies (e.g., exposure to light, heat, pH extremes) with HPLC monitoring.
- Statistical Process Control (SPC) : Tracking critical parameters (e.g., yield, purity) across batches to identify process deviations .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
